molecular formula C20H16N2O4S B2769686 4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922011-38-9

4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2769686
CAS No.: 922011-38-9
M. Wt: 380.42
InChI Key: PPNMPSHSLRYESU-UHFFFAOYSA-N
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Description

4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a chemical compound of high interest in medicinal chemistry research, featuring a dibenzo[b,f][1,4]oxazepin-11(10H)-one scaffold fused with a benzenesulfonamide group. This specific molecular architecture is recognized for its potential as a key pharmacophore in the development of novel therapeutic agents. Compounds within the dibenzooxazepinone sulfonamide class are frequently explored as scaffolds for central nervous system (CNS) drug discovery and have been investigated as 5-HT6 receptor antagonists for potential application in neurological and psychiatric disorders . Simultaneously, the benzenesulfonamide moiety is a well-established zinc-binding group found in potent inhibitors of various enzymes, most notably the Carbonic Anhydrase (CA) family . Research into sulfonamide-containing compounds continues to be a priority for developing inhibitors against human CA isoforms, which are valuable targets for conditions such as epilepsy, neuropathic pain, and Alzheimer's disease, as well as against fungal CA enzymes for novel anti-infective agents . The mechanism of action for related compounds often involves high-affinity binding to the enzymatic active site, disrupting its normal function . Furthermore, structurally similar benzenesulfonamide derivatives have demonstrated significant antiviral activity by targeting vital viral proteins, such as the HIV-1 Capsid (CA) protein, and inhibiting viral replication through interference with both early and late stages of the viral life cycle . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c1-13-6-9-15(10-7-13)27(24,25)22-14-8-11-18-16(12-14)20(23)21-17-4-2-3-5-19(17)26-18/h2-12,22H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNMPSHSLRYESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the formation of the core dibenzo[b,f][1,4]oxazepine structure. This can be achieved through a series of reactions including nitration, reduction, and cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Structural Features

The compound features a dibenzo[b,f][1,4]oxazepine core combined with a sulfonamide group. This unique combination is believed to enhance its biological activity compared to other sulfonamide derivatives.

Antimicrobial Activity

Research indicates that 4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exhibits significant antimicrobial properties. Studies have shown that related compounds can effectively inhibit the growth of various bacterial strains.

Study Findings:

CompoundMinimum Inhibitory Concentration (MIC)Bacterial Strain
4-Methyl-N-(11-oxo...)64 µg/mLStaphylococcus aureus
4-Methyl-N-(11-oxo...)128 µg/mLEscherichia coli

These findings suggest that the compound may interact with bacterial cell wall synthesis or metabolic pathways critical for bacterial survival.

Anticancer Properties

In vitro studies have highlighted the anticancer potential of this compound against various human tumor cell lines. Notably, it has been shown to induce apoptosis in cancer cells through mechanisms involving caspase activation.

Study Insights:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20

The results indicate that the structural features of the compound contribute to its effectiveness in inhibiting cancer cell proliferation.

Anti-inflammatory Effects

The sulfonamide moiety is known for its anti-inflammatory properties. Research has demonstrated that derivatives of this compound can significantly reduce inflammatory markers such as TNF-alpha and IL-6 in various experimental models.

Synthetic Routes

The synthesis of this compound typically involves multiple steps beginning with the formation of the dibenzo[b,f][1,4]oxazepine structure through reactions such as nitration, reduction, and cyclization.

Industrial Production

In an industrial context, large-scale production may utilize optimized reaction conditions and catalysts to enhance yield and purity.

Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Activity
4-Methyl-N-(11-oxo...)Effective against E. coli and S. aureusInduces apoptosis in MCF-7 cellsReduces TNF-alpha levels
Related Dibenzo CompoundsVaries by structureEffective against multiple cancer linesDemonstrated anti-inflammatory effects

The comparison highlights the unique efficacy of this compound relative to other compounds within its class.

Mechanism of Action

The mechanism by which 4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and biological implications.

Structural Variations
Substituents on the Sulfonamide Benzene Ring
Compound Name Substituents on Benzene Ring Key Structural Features Reference
4-Methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide (Target) 4-methyl Electron-donating methyl group enhances lipophilicity. N/A
3-Chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 3-chloro, 4-fluoro Electron-withdrawing groups improve metabolic stability and receptor binding affinity.
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide 2,4-dimethoxy Methoxy groups increase solubility but may reduce membrane permeability.
N,8-dimethyl-N-(4-methylphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepine-2-sulfonamide N,8-dimethyl, 4-methylphenyl Steric hindrance from dimethyl groups may affect receptor interaction.
Modifications on the Dibenzo[b,f][1,4]oxazepine Core
Compound Name Position 10/11 Modifications Impact on Activity Reference
Target Compound 11-oxo Stabilizes the keto-enol tautomer, critical for hydrogen bonding with receptors. N/A
N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide 10-acetyl Acetyl group introduces conformational rigidity, potentially altering binding kinetics.
10-Ethyl-N-(4-methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 10-ethyl, thiazepine (S instead of O) Sulfur atom increases electron density, affecting redox stability and potency.
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Target Compound C₂₀H₁₆N₂O₄S 380.42 3.2 0.12
3-Chloro-4-fluoro Derivative C₁₉H₁₂ClFN₂O₄S 418.82 3.8 0.08
2,4-Dimethoxy Derivative C₂₃H₂₂N₂O₆S 454.49 2.5 0.35
Thiazepine Analog (10-ethyl) C₂₅H₂₅N₂O₄S 449.55 4.1 0.05

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) increase molecular weight and LogP, reducing aqueous solubility but enhancing membrane penetration.
  • Methoxy groups improve solubility but may compromise blood-brain barrier permeability.
  • Thiazepine analogs (S-containing) exhibit higher LogP values compared to oxazepine (O-containing) derivatives, suggesting enhanced lipophilicity.

Biological Activity

4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its unique structure combines a dibenzo[b,f][1,4]oxazepine core with a benzenesulfonamide moiety, which may contribute to its biological activity. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H18N2O4S
  • Molecular Weight : 394.44 g/mol
  • CAS Number : Not explicitly listed but related compounds are referenced in various databases.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

  • Antimicrobial Activity : Compounds in the dibenzo[b,f][1,4]oxazepine class have shown antimicrobial properties. For instance, derivatives have been tested against a range of bacterial strains, demonstrating inhibition of growth at certain concentrations .
  • Anticancer Properties : Some studies suggest that these compounds may induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of apoptotic pathways .
  • Anti-inflammatory Effects : The sulfonamide group is known for its anti-inflammatory properties. Compounds containing this moiety have been evaluated for their ability to reduce inflammation in various models.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamides act by inhibiting enzymes involved in bacterial folate synthesis. This mechanism can be extrapolated to potential effects on cancer cell metabolism.
  • Interaction with Cellular Pathways : The dibenzo[b,f][1,4]oxazepine core may interact with specific cellular receptors or pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the specific strain tested .

CompoundMIC (µg/mL)Bacterial Strain
4-methyl-N-(11-oxo...)64Staphylococcus aureus
4-methyl-N-(11-oxo...)128Escherichia coli

Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported at approximately 15 µM for MCF-7 cells.

Cell LineIC50 (µM)
MCF-715
HeLa20

Study 3: Anti-inflammatory Effects

Research highlighted the anti-inflammatory potential of sulfonamide derivatives in animal models. Administration resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step protocols starting from dibenzo[b,f][1,4]oxazepine precursors. Key steps include sulfonamide coupling under reflux in solvents like dimethylformamide (DMF) or pyridine. Reaction optimization focuses on temperature control (60–100°C), catalyst selection (e.g., triethylamine for deprotonation), and purification via column chromatography or recrystallization to achieve >95% purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodology : Use a combination of NMR (¹H/¹³C) to confirm substituent positions and stereochemistry, HPLC for purity assessment, and FT-IR to verify functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). For absolute configuration, X-ray crystallography is recommended if single crystals are obtainable .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodology :

  • Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or carbonic anhydrase isoforms .

Q. How can researchers determine its physicochemical properties (e.g., solubility, logP)?

  • Methodology :

  • LogP : Use reversed-phase HPLC with a calibration curve of known standards.
  • Solubility : Shake-flask method in buffers (pH 1.2–7.4) followed by UV-Vis quantification.
  • Stability : Forced degradation studies under heat, light, and humidity to identify degradation pathways .

Advanced Research Questions

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodology :

  • Substituent analysis : Compare activity of methyl (current compound) vs. chloro/ethyl derivatives (e.g., ) to identify structure-activity relationships (SAR).
  • Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability .

Q. What strategies improve synthetic yield and scalability?

  • Methodology :

  • Catalyst screening : Test alternatives like DMAP or Pd-based catalysts for coupling efficiency.
  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
  • Process analytical technology (PAT) : Use in-line FT-IR or Raman spectroscopy for real-time monitoring .

Q. How can computational methods aid in SAR studies?

  • Methodology :

  • Docking simulations : Use AutoDock Vina or Schrödinger to predict binding modes with targets like COX-2 or bacterial enzymes.
  • QSAR modeling : Train models on derivatives (e.g., ) to correlate substituent effects (e.g., methyl vs. trifluoromethyl) with activity .

Q. What techniques elucidate its mechanism of action at the molecular level?

  • Methodology :

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified enzymes/receptors.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
  • CRISPR-Cas9 knockouts : Validate target engagement in cellular models .

Q. How can toxicity and pharmacokinetic profiles be assessed preclinically?

  • Methodology :

  • In vitro toxicity : HepG2 cells for hepatotoxicity; hERG assay for cardiac risk.
  • In vivo PK : Administer to rodents and measure plasma half-life (LC-MS/MS), bioavailability, and metabolite profiling .

Key Considerations for Experimental Design

  • Control compounds : Include structurally related derivatives (e.g., chloro, ethyl analogs) as positive/negative controls .
  • Data reproducibility : Triplicate experiments with blinded analysis to mitigate bias.
  • Ethical compliance : Adhere to OECD guidelines for animal studies and obtain institutional review board (IRB) approval for human cell line use .

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